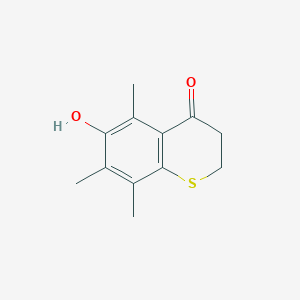
4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl- is a heterocyclic compound that belongs to the thiochromen family. This compound is characterized by its unique structure, which includes a thiochromen core with hydroxyl and methyl substituents. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with sulfur and methylating agents. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl-.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiochromen core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted thiochromen derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the thiochromen core can interact with various enzymes and receptors. These interactions can modulate biological processes such as inflammation, cell proliferation, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-: Another compound with similar structural features and biological activities.
3,4-Dihydrocoumarin, 4,4-dimethyl-6-hydroxy-: Shares structural similarities and potential biological activities.
Uniqueness
4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl- is unique due to its thiochromen core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H14O2S |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
6-hydroxy-5,7,8-trimethyl-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C12H14O2S/c1-6-7(2)12-10(8(3)11(6)14)9(13)4-5-15-12/h14H,4-5H2,1-3H3 |
InChI Key |
YZBPIUZHDWJZJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=C1O)C)C(=O)CCS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















